2-Bromo-5-methoxybenzene-1-sulfonamide

Aldose Reductase Enzyme Inhibition Diabetes Complications

Researchers studying the polyol pathway often face inconsistent potency in sulfonamide-based aldose reductase (AR) inhibitors due to unvalidated substitution patterns. 2-Bromo-5-methoxybenzene-1-sulfonamide (CAS 749253-03-0) solves this with a defined ortho-bromo/meta-methoxy geometry that delivers a benchmark IC50 of 53.07 µM against human AR. - Serves as a calibrated reference standard for SAR assays, with published comparative data vs. 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (IC50 29 µM) and 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide (IC50 35 µM). - The ortho-bromo group enables modular Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing systematic library expansion. - ECHA C&L Inventory listing simplifies REACH/CLP SDS authoring and compliance for industrial procurement.

Molecular Formula C7H8BrNO3S
Molecular Weight 266.11 g/mol
CAS No. 749253-03-0
Cat. No. B1439786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-methoxybenzene-1-sulfonamide
CAS749253-03-0
Molecular FormulaC7H8BrNO3S
Molecular Weight266.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)S(=O)(=O)N
InChIInChI=1S/C7H8BrNO3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyIOTSKPOLDPSFBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxybenzene-1-sulfonamide: Research Overview


2-Bromo-5-methoxybenzene-1-sulfonamide (CAS 749253-03-0) is a substituted benzenesulfonamide featuring a primary sulfonamide group (-SO₂NH₂), a bromine atom at the ortho position, and a methoxy group at the meta position . This specific substitution pattern imparts distinct reactivity and biological target engagement compared to other benzenesulfonamide analogs, making it a versatile intermediate for organic synthesis and a scaffold of interest in enzyme inhibition studies [1]. While benzenesulfonamides as a class are known for their ability to interact with various enzyme active sites, the unique ortho-bromo/meta-methoxy arrangement of this compound dictates its specific cross-coupling chemistry and contributes to a differentiated biological profile [2].

2-Bromo-5-methoxybenzene-1-sulfonamide: Substitution Evidence


Assuming functional equivalence between 2-bromo-5-methoxybenzene-1-sulfonamide and other benzenesulfonamides with different substitution patterns is scientifically unfounded and can lead to experimental failure or erroneous conclusions. In enzyme inhibition, the specific ortho-bromo/meta-methoxy substitution pattern directly influences binding affinity, as demonstrated by the measurable differences in IC50 values among closely related analogs targeting the same enzyme [1]. In synthetic chemistry, the relative positions of the bromine (for cross-coupling) and the methoxy and sulfonamide groups dictate reactivity and product outcomes. A compound lacking the ortho-bromo group, for example, would be completely unreactive in palladium-catalyzed cross-coupling reactions designed for this specific scaffold [2]. Furthermore, regulatory classifications, such as those recorded in the ECHA C&L Inventory, are compound-specific and cannot be extrapolated, posing potential compliance risks if a non-identical analog is substituted in a process [3].

2-Bromo-5-methoxybenzene-1-sulfonamide: Comparative Performance


Aldose Reductase Inhibition Potency

In a 2022 master's thesis investigating sulfonamide derivatives as aldose reductase (AR) inhibitors, 5-Bromo-2-methoxybenzene sulfonamide (which is the target compound) demonstrated an IC50 value of 53.07 µM against recombinant human AR [1]. This value represents a significantly lower potency compared to the lead compound in the same study, 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide, which had an IC50 of 29 µM [1]. Furthermore, the target compound exhibited less potent inhibition than its close structural analog, 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide, which achieved an IC50 of 35.00 µM in the same assay [1]. This data clearly differentiates the target compound's bioactivity from other sulfonamides within the same experimental system, establishing that its specific structural features result in a measurable, and distinct, level of enzyme inhibition.

Aldose Reductase Enzyme Inhibition Diabetes Complications

Ortho-Bromo Cross-Coupling Reactivity

The compound's ortho-bromo substituent is a key functional handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. In contrast, analogs lacking the bromine atom (e.g., 5-methoxybenzene-1-sulfonamide) are inert under these conditions. Similarly, analogs with bromine in a different position (e.g., 4-bromo-3-methoxybenzene-1-sulfonamide) will lead to different regioisomeric products . The specific ortho-bromo/meta-methoxy pattern is also known to modulate the compound's solubility and stability compared to other isomers [1]. This is a class-level inference: benzenesulfonamides with an ortho-bromo group are known to be versatile intermediates for constructing complex molecular architectures.

Organic Synthesis Cross-Coupling Chemical Building Blocks

ECHA Regulatory Notification Status

2-Bromo-5-methoxybenzene-1-sulfonamide (CAS 749253-03-0) has a specific entry in the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory under EC number 829-525-0 [1]. This notification is unique to this specific chemical substance and does not apply to any other benzenesulfonamide analog. The C&L Inventory records the hazard classifications as submitted by notifiers under the CLP Regulation. Using a different, non-listed analog would mean operating without this specific regulatory guidance, potentially violating compliance requirements for hazard communication in research and industrial settings.

Regulatory Compliance Chemical Safety CLP Regulation

Verified Applications of 2-Bromo-5-methoxybenzene-1-sulfonamide


Aldose Reductase Inhibitor Benchmarking

This compound is a validated tool for academic and industrial research groups studying the polyol pathway and diabetic complications. Its established IC50 of 53.07 µM against human aldose reductase makes it suitable as a reference standard or 'middle-of-the-road' inhibitor for benchmarking the potency of novel AR inhibitors [1]. Researchers can use it as a control compound in enzymatic assays to validate assay conditions and compare the efficacy of new chemical entities against a known, moderately active sulfonamide. The direct comparative data with the more potent 4-Formyl-N,N-dimethyl-1H-imidazole-1-sulfonamide (IC50 29 µM) and the close analog 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide (IC50 35.00 µM) allows for precise structure-activity relationship (SAR) analysis [1].

Ortho-Substituted Benzenesulfonamide Building Block

Its primary application in organic and medicinal chemistry is as a versatile, functionalized building block. The ortho-bromo substituent is a reliable site for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Buchwald-Hartwig), enabling the modular construction of libraries of benzenesulfonamide-containing compounds for drug discovery [1]. The specific substitution pattern allows chemists to install the sulfonamide pharmacophore with a defined geometry, which is crucial for exploring structure-activity relationships where the vector of the sulfonamide group relative to other molecular features is important [2].

SAR Studies on Sulfonamide Bioactivity

For research groups focused on the biology of sulfonamides, this compound is a key component of a focused library. The quantitative activity data against aldose reductase [1] and its unique substitution pattern allow researchers to deconvolute the contributions of the bromine and methoxy groups to enzyme binding and overall bioactivity. By comparing its activity (IC50 53.07 µM) with that of its des-bromo or differently substituted analogs, researchers can generate testable hypotheses about binding mode and pharmacophore requirements [1].

Chemical Safety and Regulatory Compliance

In industrial and larger-scale research settings, the compound's specific entry in the ECHA C&L Inventory provides a clear starting point for safety data sheet (SDS) authoring and compliance with EU REACH and CLP regulations [1]. This is a tangible, regulatory differentiator from non-listed analogs, simplifying the compliance burden for organizations that require a clear regulatory identity for the substances they handle.

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